molecular formula C63H48Si2 B12608260 [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) CAS No. 874902-73-5

[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)

Cat. No.: B12608260
CAS No.: 874902-73-5
M. Wt: 861.2 g/mol
InChI Key: VSNTUKKUZUMPLY-UHFFFAOYSA-N
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Description

[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a methylanthracene core linked to phenylene and triphenylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) typically involves multiple steps, starting with the preparation of the methylanthracene core This core is then functionalized with phenylene groups through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds.

Scientific Research Applications

[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in applications like fluorescence microscopy and photodynamic therapy.

Comparison with Similar Compounds

[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) can be compared with other anthracene derivatives, such as:

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.

    Anthracene-9,10-diylbis(methylene)dimalonic acid: Used as a singlet oxygen probe.

    9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.

The uniqueness of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) lies in its combination of anthracene, phenylene, and triphenylsilane groups, which confer distinct chemical and physical properties.

Properties

CAS No.

874902-73-5

Molecular Formula

C63H48Si2

Molecular Weight

861.2 g/mol

IUPAC Name

[3-[2-methyl-10-(3-triphenylsilylphenyl)anthracen-9-yl]phenyl]-triphenylsilane

InChI

InChI=1S/C63H48Si2/c1-47-42-43-60-61(44-47)63(49-25-23-39-57(46-49)65(53-32-14-5-15-33-53,54-34-16-6-17-35-54)55-36-18-7-19-37-55)59-41-21-20-40-58(59)62(60)48-24-22-38-56(45-48)64(50-26-8-2-9-27-50,51-28-10-3-11-29-51)52-30-12-4-13-31-52/h2-46H,1H3

InChI Key

VSNTUKKUZUMPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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